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Compound of Interest

Compound Name: Dermostatin

Cat. No.: B085389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the polyene antifungal agent Dermostatin with

a selection of new-generation antifungal drugs: Isavuconazole (triazole), Rezafungin

(echinocandin), Olorofim (orotomide), and Mandimycin (polyene). The comparison focuses on

their mechanisms of action and in vitro efficacy, supported by available experimental data.

Introduction to Dermostatin and New Antifungal
Agents
Dermostatin is a polyene antifungal antibiotic derived from Streptomyces viridogriseus,

consisting of Dermostatin A and B. Its antifungal properties, known since the mid-20th century,

stem from its interaction with the fungal cell membrane. While historically significant, the

availability of recent, standardized in vitro susceptibility data for Dermostatin is limited, making

direct quantitative comparisons with contemporary agents challenging.

The newer antifungal agents included in this guide have been developed to address the

challenges of drug resistance and to provide broader and more potent treatment options for

invasive fungal infections.

Comparative Mechanisms of Action
The antifungal agents discussed herein employ diverse strategies to combat fungal pathogens,

targeting distinct cellular components and pathways.
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The Polyene Class: Dermostatin and Mandimycin
Polyene antifungals exert their effect by directly targeting the fungal cell membrane, leading to

a loss of integrity and cell death.

Dermostatin: As a conventional polyene, Dermostatin binds to ergosterol, a primary sterol

in the fungal cell membrane. This binding leads to the formation of pores, which disrupt the

membrane's barrier function.

Mandimycin: This novel polyene also targets the fungal cell membrane but exhibits a

preference for phospholipids over ergosterol. This alternative binding target may confer

activity against fungal strains that have developed resistance to ergosterol-binding polyenes.

The Triazole Class: Isavuconazole
The triazole class of antifungals interferes with the synthesis of ergosterol. Isavuconazole

specifically inhibits the fungal cytochrome P450 enzyme 14α-demethylase, a crucial enzyme in

the ergosterol biosynthesis pathway. The resulting depletion of ergosterol compromises the

structure and function of the fungal cell membrane.

The Echinocandin Class: Rezafungin
Echinocandins target the fungal cell wall, a structure not present in mammalian cells.

Rezafungin inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis

of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. This inhibition results in a

weakened cell wall, making the fungus susceptible to osmotic stress and lysis.

The Orotomide Class: Olorofim
Olorofim is the first in a new class of antifungals, the orotomides. It has a unique mechanism of

action, inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is

critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA,

RNA, and protein synthesis. By blocking this pathway, Olorofim effectively halts fungal

proliferation.

In Vitro Efficacy: A Comparative Summary
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The following tables summarize the in vitro activity of the newer antifungal agents against a

range of clinically relevant fungal pathogens, based on Minimum Inhibitory Concentration (MIC)

data from recent studies.

Disclaimer on Dermostatin Data:Directly comparable, standardized MIC data for Dermostatin
is not available in recent literature. Historical accounts describe a broad spectrum of activity,

but a quantitative comparison in the following tables is not feasible.

Table 1: In Vitro Activity Against Common Candida Species

Antifungal
Agent

Candida
albicans
(MIC Range
/ MIC₅₀ /
MIC₉₀ in
µg/mL)

Candida
glabrata
(MIC Range
/ MIC₅₀ /
MIC₉₀ in
µg/mL)

Candida
parapsilosi
s (MIC
Range /
MIC₅₀ /
MIC₉₀ in
µg/mL)

Candida
krusei (MIC
Range /
MIC₅₀ /
MIC₉₀ in
µg/mL)

Candida
auris (MIC
Range /
MIC₅₀ /
MIC₉₀ in
µg/mL)

Isavuconazol

e

≤0.008 - 1 /

0.015 / 0.03

0.015 - 8 /

0.25 / 1

0.008 - 0.5 /

0.03 / 0.12

0.03 - 2 / 0.25

/ 0.5

0.015 - 4 / 1 /

2

Rezafungin
0.008 - 0.25 /

0.03 / 0.06

0.015 - 0.5 /

0.06 / 0.12
0.12 - 4 / 1 / 2

0.03 - 0.5 /

0.12 / 0.25

0.03 - 1 /

0.125 / 0.25

Olorofim Not Active Not Active Not Active Not Active Not Active

Mandimycin 0.25 - 2 / - / - 0.5 - 2 / - / - 0.5 - 2 / - / - 1 - 2 / - / - 0.5 - 1 / - / -

Table 2: In Vitro Activity Against Aspergillus and Cryptococcus Species
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Antifungal
Agent

Aspergillus
fumigatus
(MIC Range /
MIC₅₀ / MIC₉₀
in µg/mL)

Aspergillus
flavus (MIC
Range / MIC₅₀ /
MIC₉₀ in
µg/mL)

Aspergillus
terreus (MIC
Range / MIC₅₀ /
MIC₉₀ in
µg/mL)

Cryptococcus
neoformans
(MIC Range /
MIC₅₀ / MIC₉₀
in µg/mL)

Isavuconazole 0.12 - 4 / 1 / 1 0.25 - 2 / 1 / 2 0.12 - 2 / 0.5 / 1
0.015 - 0.5 / 0.06

/ 0.12

Rezafungin
Not Generally

Active

Not Generally

Active

Not Generally

Active
Not Active

Olorofim
0.004 - 0.06 /

0.016 / 0.03

0.008 - 0.125 /

0.03 / 0.06

0.008 - 0.125 /

0.03 / 0.06
Not Active

Mandimycin 2 / - / - - - 0.125 / - / -

Standardized Experimental Protocols for In Vitro
Testing
The in vitro susceptibility data for the new antifungal agents are predominantly generated using

the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute

(CLSI).

CLSI M27: Antifungal Susceptibility Testing of Yeasts
This protocol provides a reference method for testing the susceptibility of yeast isolates,

including Candida and Cryptococcus species.

Core Methodology:

Inoculum Standardization: A suspension of the yeast is prepared and adjusted to a 0.5

McFarland turbidity standard, followed by dilution in RPMI 1640 medium to a final

concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates using

RPMI 1640 medium.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: The plates are incubated at 35°C. The duration of incubation is typically 24-48

hours for Candida species and 72 hours for Cryptococcus neoformans.

Endpoint Determination: The MIC is determined as the lowest drug concentration that

causes a predefined level of growth inhibition (e.g., ≥50% for azoles) compared to a drug-

free control.

CLSI M38: Antifungal Susceptibility Testing of
Filamentous Fungi
This standard outlines the methodology for testing the susceptibility of molds like Aspergillus

species.

Core Methodology:

Inoculum Standardization: A suspension of conidia is prepared and the concentration is

adjusted to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640

medium.

Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates.

Incubation: The plates are incubated at 35°C for 48 to 72 hours.

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal

agent that results in 100% inhibition of growth.

Visualized Mechanisms and Workflows
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Polyenes
(Dermostatin, Mandimycin) Cell MembraneDisrupts Integrity

Triazoles
(Isavuconazole) Ergosterol SynthesisInhibits

Echinocandins
(Rezafungin) Cell Wall SynthesisInhibits

Orotomides
(Olorofim) Pyrimidine BiosynthesisInhibits
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Caption: Overview of the cellular targets of major antifungal classes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b085389?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Fungal Inoculum
Preparation & Standardization

Serial Dilution of
Antifungal Agents

Inoculation of
Microtiter Plates

Incubation at 35°C

MIC Determination
(Visual or Spectrophotometric)

End

Click to download full resolution via product page

Caption: Standardized workflow for antifungal susceptibility testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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